1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone
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Overview
Description
1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[3.1.0]hexane family, which is known for its high ring strain and significant bioactivity. The bicyclo[3.1.0]hexane scaffold is prevalent in natural products and synthetic bioactive compounds, making it a valuable structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of photoredox catalysis and blue LED irradiation offers a sustainable and efficient approach for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethanones.
Scientific Research Applications
1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential bioactivity and interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s unique bicyclic structure allows it to bind tightly to target proteins, potentially inhibiting or modulating their activity. This tight binding can result in increased selectivity and reduced off-target effects .
Comparison with Similar Compounds
Crispatene: A natural product with a bicyclo[3.1.0]hexane scaffold.
Cycloeudesmol: A sesquiterpene with a similar bicyclic structure.
Laurinterol: Another sesquiterpene with potent bioactivity.
Uniqueness: 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone stands out due to its synthetic accessibility and potential for high bioactivity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1-(3-bicyclo[3.1.0]hexanyl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-4-8(10)7-2-5-1-6(5)3-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUJRFPRHIVQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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